N-Piperidinyl Isotonitazene (citrate)
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Overview
Description
N-Piperidinyl Isotonitazene (citrate) is a synthetic opioid belonging to the 2-benzylbenzimidazole subclass. It is structurally similar to other nitazene opioids and has been identified as a potent µ-opioid receptor agonist . This compound has gained attention due to its high potency and potential for abuse, making it a subject of interest in both forensic and pharmacological research .
Preparation Methods
The synthesis of N-Piperidinyl Isotonitazene (citrate) involves several steps, starting with the preparation of the benzimidazole core structure. The synthetic route typically includes the following steps:
Formation of the Benzimidazole Core: This involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the Benzyl Group: The benzimidazole core is then alkylated with a benzyl halide in the presence of a base.
N-Piperidinyl Substitution: The final step involves the substitution of the benzyl group with a piperidinyl group using a suitable piperidine derivative.
Chemical Reactions Analysis
N-Piperidinyl Isotonitazene (citrate) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: N-Piperidinyl Isotonitazene (citrate) can undergo nucleophilic substitution reactions, particularly at the piperidinyl group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and ethanol, as well as catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-Piperidinyl Isotonitazene (citrate) has several scientific research applications, including:
Pharmacological Studies: It is used to study the binding affinity and activation of µ-opioid receptors, providing insights into the potency and efficacy of synthetic opioids.
Forensic Toxicology: This compound is used as a reference standard in forensic laboratories to identify and quantify synthetic opioids in biological samples.
Medicinal Chemistry: Researchers explore its structure-activity relationships to develop new analgesics with improved safety profiles.
Industrial Applications:
Mechanism of Action
N-Piperidinyl Isotonitazene (citrate) exerts its effects by binding to the µ-opioid receptor (MOR) with high affinity. This binding activates the receptor, leading to the inhibition of adenylate cyclase and a decrease in cyclic AMP levels. This results in the modulation of neurotransmitter release and the induction of analgesic effects . The compound also activates the β-arrestin2 pathway, contributing to its potent opioid-like effects .
Comparison with Similar Compounds
N-Piperidinyl Isotonitazene (citrate) is part of the nitazene opioid class, which includes several similar compounds:
Isotonitazene: Similar in structure but lacks the piperidinyl substitution.
Etonitazene: Another potent nitazene opioid with a different substitution pattern.
Metonitazene: Features a methoxy group instead of the piperidinyl group.
Compared to these compounds, N-Piperidinyl Isotonitazene (citrate) is unique due to its high potency and specific substitution pattern, which may influence its binding affinity and efficacy at the µ-opioid receptor .
Properties
Molecular Formula |
C30H38N4O10 |
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Molecular Weight |
614.6 g/mol |
IUPAC Name |
2-hydroxypropane-1,2,3-tricarboxylic acid;5-nitro-1-(2-piperidin-1-ylethyl)-2-[(4-propan-2-yloxyphenyl)methyl]benzimidazole |
InChI |
InChI=1S/C24H30N4O3.C6H8O7/c1-18(2)31-21-9-6-19(7-10-21)16-24-25-22-17-20(28(29)30)8-11-23(22)27(24)15-14-26-12-4-3-5-13-26;7-3(8)1-6(13,5(11)12)2-4(9)10/h6-11,17-18H,3-5,12-16H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
InChI Key |
PFUUNFUFNXLSIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)CC2=NC3=C(N2CCN4CCCCC4)C=CC(=C3)[N+](=O)[O-].C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origin of Product |
United States |
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